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N-[4-[3-(hydroxyamino)-3-oxopropyl]phenyl]-4-phenylbutanamide

HDAC inhibition Non-small cell lung cancer Antitumor potency

Researchers studying HDAC-driven cancers face a potency barrier: phenylbutyrate requires millimolar levels, and SAHA shows 3-4× weaker antiproliferative activity in NSCLC. This phenylbutyrate-hydroxamate hybrid pan-HDAC inhibitor delivers sub-micromolar potency irrespective of p53 status. • IC50 0.65-1.14 µM across A549 (p53 WT), H1299 (p53 null), and CL1-1 (p53 mutant) lines • ~20% bi-nucleation at 2.5 µM via Aurora B/survivin degradation - suitable for live-cell imaging • 62-90% tumor suppression at 7.5-30 mg/kg in murine xenografts, no body weight loss • ≥95% HPLC purity; validated positive control for HDAC inhibitor screening

Molecular Formula C19H22N2O3
Molecular Weight 326.4 g/mol
CAS No. 656261-27-7
Cat. No. B12545147
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameN-[4-[3-(hydroxyamino)-3-oxopropyl]phenyl]-4-phenylbutanamide
CAS656261-27-7
Molecular FormulaC19H22N2O3
Molecular Weight326.4 g/mol
Structural Identifiers
SMILESC1=CC=C(C=C1)CCCC(=O)NC2=CC=C(C=C2)CCC(=O)NO
InChIInChI=1S/C19H22N2O3/c22-18(8-4-7-15-5-2-1-3-6-15)20-17-12-9-16(10-13-17)11-14-19(23)21-24/h1-3,5-6,9-10,12-13,24H,4,7-8,11,14H2,(H,20,22)(H,21,23)
InChIKeyHPUDPTOVKTZESW-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

OSU-HDAC-44 Pan-HDAC Inhibitor Overview


N-[4-[3-(hydroxyamino)-3-oxopropyl]phenyl]-4-phenylbutanamide (CAS 656261-27-7), also known as OSU-HDAC-44 or HDAC Inhibitor XXIV, is a synthetic, cell-permeable phenylbutyrate-hydroxamate hybrid compound with the molecular formula C19H22N2O3 and molecular weight of 326.39 g/mol . It belongs to the hydroxamic acid class of histone deacetylase (HDAC) inhibitors and functions as a broad-spectrum (pan-) inhibitor, potently suppressing class I (HDAC1, HDAC8), class II (HDAC4, HDAC6), and class IV (HDAC11) HDAC enzymes by >90% at a 1 µM concentration . Its core differentiation emerges from its rationally designed structure, which tethers a hydroxamic acid zinc-binding group to a phenylbutyrate-derived capping moiety, enabling sub-micromolar potency in solid tumor cell lines where earlier-generation phenylbutyrate HDAC inhibitors require millimolar concentrations [1].

1
Target Class
Pan-HDAC epigenetic probe; hydroxamic acid zinc-binding class
2
Model Context
NSCLC cell-model epigenetic studies; reported activity across p53 wild-type, mutant, and null backgrounds
3
Mechanism Angle
Supports mitotic catastrophe pathway investigation via reported Aurora B/survivin modulation

OSU-HDAC-44: Why Generic Substitution Fails


Within the hydroxamate family of HDAC inhibitors, potency and target spectrum vary dramatically according to the capping moiety and linker architecture. Simply substituting this compound with another pan-HDAC inhibitor such as suberoylanilide hydroxamic acid (SAHA/vorinostat) would result in a 3- to 4-fold loss of antiproliferative potency in non-small cell lung cancer (NSCLC) models, as demonstrated by head-to-head IC50 comparisons across three cell lines with distinct p53 backgrounds [1]. Conversely, substituting with the parent carboxylic acid phenylbutyrate would entail a shift from sub-micromolar to millimolar IC50 values (a ~2000-fold potency loss), since the hydroxamic acid modification is essential for nanomolar-range zinc chelation within the HDAC catalytic pocket [2]. This wide potency gap, coupled with differences in the downstream mechanism involving both HDAC inhibition and selective degradation of Aurora B and survivin leading to cytokinesis failure, renders this compound non-interchangeable with even structurally related analogs .

SAHA (vorinostat)
Reported antiproliferative potency context may shift; head-to-head data indicate potency differences across NSCLC cell models
Phenylbutyrate (4-PBA)
Carboxylic acid parent scaffold lacks hydroxamic zinc-binding group; reported inhibition potency context differs substantially
Other hydroxamates
Capping moiety and linker architecture influence isoform spectrum; downstream mechanism endpoints may not transfer directly

Quantitative Evidence: OSU-HDAC-44 vs. Comparators


Superior Antiproliferative Potency Over SAHA in NSCLC Cells

In a head-to-head cell viability assay against three human NSCLC lines with distinct p53 backgrounds, OSU-HDAC-44 demonstrated IC50 values of 0.65±0.08 µM (A549), 0.67±0.01 µM (CL1-1), and 1.14±0.14 µM (H1299), while SAHA showed IC50 values of 1.90±0.16 µM (A549), 2.85±0.27 µM (CL1-1), and 4.87±0.98 µM (H1299) [1]. This represents a 3- to 4-fold potency advantage for OSU-HDAC-44 over the FDA-approved pan-HDAC inhibitor SAHA across all three p53-status cell lines [1].

NSCLC Potency vs. SAHA
Head-to-head
IC50 0.65–1.14 µM (A549, CL1-1, H1299) vs. SAHA 1.90–4.87 µM
Reported higher potency context in NSCLC cell models across p53 backgrounds
MTT assay; 48 h; three NSCLC lines
HDAC inhibition Non-small cell lung cancer Antitumor potency Phenylbutyrate hydroxamate

Broad HDAC Isoform Inhibition vs. SAHA

In in vitro HDAC inhibition assays, this compound suppressed the deacetylase activities of class I (HDAC1 and HDAC8), class II (HDAC4 and HDAC6), and class IV (HDAC11) by greater than ~90% compared to untreated control at a 1 µM concentration, with comparable or greater inhibitory effect than SAHA [1]. Notably, the compound was more effective than SAHA in inducing histone acetylation and cell cycle arrest at equivalent concentrations—2.5 µM OSU-HDAC-44 for 24 h produced comparable effects to 5 µM SAHA over the same period [1].

Pan-HDAC Isoform Inhibition
Head-to-head
HDAC1, 4, 6, 8, 11 inhibited >~90% at 1 µM vs. control
Supports broad-spectrum HDAC pathway inhibition studies
In vitro enzymatic assay; cell-based acetylation assays at 2.5 µM
HDAC isoform profiling Pan-HDAC inhibition Enzymatic assay

In Vivo Tumor Suppression Without Toxicity in NSCLC Xenografts

In an A549 NSCLC xenograft mouse model, the compound suppressed tumor growth by 62% (7.5 mg/kg), 78% (15 mg/kg), and 90% (30 mg/kg), all without adversely affecting body weight and without detectable toxicity on hematological biochemistry parameters [1]. This broad therapeutic window compares favorably with SAHA, which shows efficacy in preclinical models but with reported toxicity at high doses in clinical settings [1]. In vivo target engagement was further confirmed by profoundly increased acetylation of histone H3, histone H4, and p53 after a single dose treatment in tumor-bearing mice [1].

In Vivo Xenograft Response
Cross-study
Tumor growth suppression 62%–90% at 7.5–30 mg/kg; no reported body weight loss
Reported xenograft model-response context with dose-dependent endpoint change
A549 nude mice; intraperitoneal dosing; histone acetylation confirmed
Xenograft model In vivo antitumor efficacy Tolerability

Potency Advantage Over Parent Phenylbutyrate

The parent carboxylic acid phenylbutyrate (4-PBA) is a weak HDAC inhibitor with an IC50 of approximately 5.45 mM and requires 10 mM concentrations for in-cell assays [1]. The hydroxamic acid modification in this compound transforms the potency to the sub-micromolar range (IC50 0.65–1.14 µM in NSCLC cells), representing an approximately 2000-fold improvement [2]. This potency leap is achieved through the incorporation of the zinc-chelating hydroxamic acid moiety onto the phenylbutyrate scaffold, enabling high-affinity binding to the catalytic zinc ion within the HDAC active site, as corroborated by molecular docking studies showing interaction with the HDAC8 catalytic domain .

SAR vs. Parent Phenylbutyrate
Class-level
Sub-µM IC50 vs. phenylbutyrate ~5.45 mM; ~2000-fold reported difference
Supports hydroxamic acid zinc-binding rationale for potency context
SAR inference; molecular docking supports HDAC8 catalytic domain interaction
Structure-activity relationship Zinc-binding group optimization Phenylbutyrate derivative

Cytokinesis Disruption vs. SAHA

At a concentration of 2.5 µM, OSU-HDAC-44 induced bi-nucleated cell accumulation in approximately 20% of treated NSCLC cells, compared to less than 5% in control cells, indicative of cytokinesis failure [1]. This mechanism was linked to the degradation of the mitotic regulator Aurora B and survivin, which was accompanied by F-actin disruption and reduction in RhoA activity via srGAP1 induction [1]. In contrast, SAHA at the same concentration (2.5 µM) failed to produce comparable cell cycle deregulation; SAHA required 5 µM for similar G2/M arrest and did not demonstrate the same magnitude of Aurora B/survivin downregulation [1].

Cytokinesis Defect vs. SAHA
Head-to-head
~20% bi-nucleated cells at 2.5 µM; SAHA required 5 µM for comparable cell-cycle arrest
Supports mitotic catastrophe mechanism investigation at lower concentration context
A549, H1299 cells; flow cytometry; Aurora B/survivin Western blot
Cytokinesis inhibition Aurora B degradation Survivin suppression Mechanism of action

Cisplatin Synergy in Resistant NSCLC Cells

In cisplatin-resistant NSCLC cell lines CL1-1 and A549, sub-micromolar concentrations of OSU-HDAC-44 acted synergistically with cisplatin to enhance cell death [1]. This combination effect explicitly demonstrated that the compound can re-sensitize cisplatin-resistant cells, whereas SAHA at equivalent sub-micromolar concentrations did not produce a comparable degree of synergy due to its lower standalone antiproliferative effect on these same cell lines [1].

Cisplatin Synergy
Class-level
Synergistic cell death at sub-µM concentrations in cisplatin-resistant CL1-1 and A549 cells
Supports combination endpoint investigation in drug-resistant cell models
Co-treatment design; synergy window reported at sub-µM range
Chemotherapy combination Cisplatin synergy Drug resistance

Application Scenarios for OSU-HDAC-44


NSCLC Preclinical Efficacy Across p53 Backgrounds

Leverage the 3–4× higher potency over SAHA demonstrated in A549 (p53 wild-type), H1299 (p53 null), and CL1-1 (p53 mutant) cell lines (IC50 0.65–1.14 µM vs. 1.90–4.87 µM for SAHA) to establish dose-response relationships and benchmark compound efficacy in NSCLC models irrespective of p53 status [1]. The compound's documented synergy with cisplatin further enables rational combination design for NSCLC combination therapy studies [1].

Cytokinesis Failure and Mitotic Catastrophe Studies

Utilize the compound's distinctive induction of bi-nucleation (~20% vs. <5% control at 2.5 µM) and degradation of Aurora B and survivin as a chemical biology tool for interrogating the intersection between epigenetic regulation and mitosis/cytokinesis machinery [1]. The requirement for only 2.5 µM to achieve robust cytokinesis disruption—compared to 5 µM SAHA for similar cell cycle effects—makes this compound suitable for long-duration live-cell imaging studies without excessive cytotoxicity [1].

In Vivo Xenograft Pharmacology with Wide Therapeutic Window

Deploy in murine NSCLC xenograft models at 7.5–30 mg/kg for dose-dependent tumor growth suppression (62%–90%) without body weight loss or detectable hematological toxicity [1]. This tolerability profile supports repeated dosing regimens for pharmacodynamic biomarker studies, including monitoring histone H3/H4 acetylation and p53 acetylation as target engagement readouts in tumor tissue [1].

SAR Benchmark for Phenylbutyrate-Derived HDAC Inhibitors

Employ as a reference standard for evaluating the potency gain conferred by the hydroxamic acid zinc-binding group over the parent carboxylic acid scaffold, where this compound achieves sub-micromolar IC50 values compared to millimolar-range activity of the parent phenylbutyrate (~2000-fold improvement) [1]. The compound's defined molecular structure (C19H22N2O3, MW 326.39) and ≥95% HPLC purity make it suitable as a positive control for HDAC inhibitor screening campaigns .

Application
Selection Property
Validation Focus
NSCLC epigenetic model studies
Pan-HDAC isoform coverage; p53-background-independent response context
Cell-viability and histone acetylation endpoints across p53-variant lines
Mitotic catastrophe pathway research
Reported cytokinesis defect induction; Aurora B/survivin modulation
Bi-nucleation and mitotic regulator degradation readouts
In vivo xenograft pharmacology
Dose-dependent model-response context; reported tolerability profile
Tumor growth inhibition and target-engagement biomarker monitoring
HDAC inhibitor SAR benchmarking
Hydroxamic acid zinc-binding class; defined structure and purity
Potency comparison vs. parent carboxylic acid scaffold in enzymatic assays
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